4-(tert-Butylsulfanyl)-3,3-dimethylpent-4-en-2-one
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Overview
Description
4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one is an organic compound with the molecular formula C11H20OS It is characterized by the presence of a tert-butylsulfanyl group attached to a pent-4-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one typically involves the reaction of tert-butylthiol with 3,3-dimethyl-1-butyne in the presence of a suitable catalyst. The reaction proceeds through a thiol-ene addition mechanism, where the thiol group adds across the triple bond of the alkyne to form the desired product. The reaction conditions often include the use of a radical initiator such as azobisisobutyronitrile (AIBN) and a solvent like dichloromethane. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
On an industrial scale, the production of 4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used as an intermediate in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in metabolic pathways and exert its effects through the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- tert-Butylsulfinyl chloride
- tert-Butylthionyl chloride
- 4-tert-butylsulfanyl-3,3-dimethylpent-4-en-2-one
Uniqueness
4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one is unique due to its combination of a tert-butylsulfanyl group and a pent-4-en-2-one backbone. This structural feature imparts specific reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo selective chemical reactions and form stable complexes with biological targets.
Properties
CAS No. |
62234-52-0 |
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Molecular Formula |
C11H20OS |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
4-tert-butylsulfanyl-3,3-dimethylpent-4-en-2-one |
InChI |
InChI=1S/C11H20OS/c1-8(12)11(6,7)9(2)13-10(3,4)5/h2H2,1,3-7H3 |
InChI Key |
QYWJELHHJADZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C(=C)SC(C)(C)C |
Origin of Product |
United States |
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